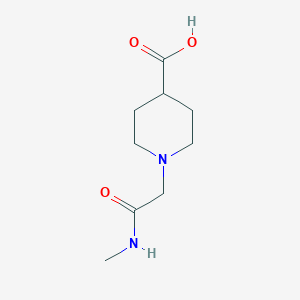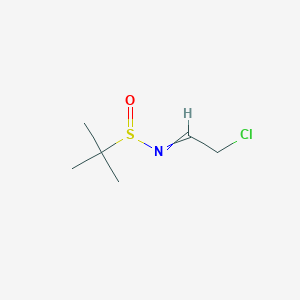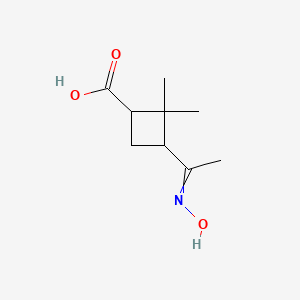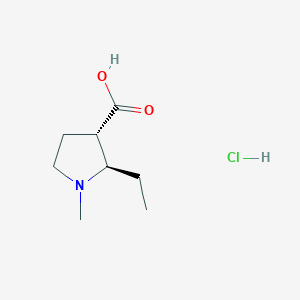
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride: is a chiral compound with a specific stereochemistry It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the ethyl and methyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
- rac-(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
- rac-(2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride
Comparison: rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both ethyl and methyl substituents on the pyrrolidine ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-7-6(8(10)11)4-5-9(7)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |
Clé InChI |
TUQDPPIUEKQZEO-UOERWJHTSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](CCN1C)C(=O)O.Cl |
SMILES canonique |
CCC1C(CCN1C)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


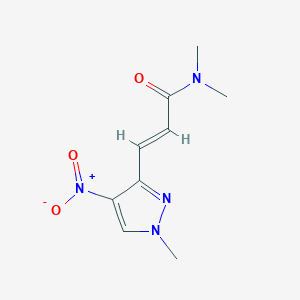
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)

![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)

![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)

![1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride](/img/structure/B11818628.png)
![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)
